Apraclonidine - 66711-21-5

Apraclonidine

Catalog Number: EVT-254354
CAS Number: 66711-21-5
Molecular Formula: C9H11Cl3N4
Molecular Weight: 281.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Apraclonidine hydrochloride is a selective alpha-2 adrenergic agonist. While primarily recognized for its role in reducing intraocular pressure, its applications extend to various areas of scientific research, particularly in ophthalmology and pharmacology. Apraclonidine serves as a valuable tool for investigating sympathetic nervous system function and ocular blood flow dynamics.

Clonidine

Compound Description: Clonidine is a centrally acting alpha-2 adrenergic agonist. It is a potent hypotensive agent that lowers blood pressure through its action on the central nervous system. Clonidine has been investigated for its potential use in treating glaucoma, but it is not as commonly used as apraclonidine due to its higher likelihood of causing systemic side effects. []

Timolol

Compound Description: Timolol is a non-selective beta-adrenergic antagonist widely used as a topical medication for the treatment of glaucoma. It primarily lowers intraocular pressure by reducing aqueous humor production. Timolol is generally considered a first-line treatment for glaucoma due to its efficacy, safety, and low cost. []

Relevance: Timolol serves as a comparator drug in many studies investigating the efficacy and safety of apraclonidine in managing glaucoma. [, ] While both drugs effectively lower intraocular pressure, their mechanisms of action differ. [, ] Apraclonidine, as an alpha-2 adrenergic agonist, primarily suppresses aqueous humor production, whereas timolol, a beta-blocker, primarily reduces aqueous humor production. [] Studies have shown that apraclonidine provides comparable intraocular pressure reduction to timolol over a shorter period (up to 8 hours), while timolol demonstrates superior efficacy in reducing morning intraocular pressure following evening dosing. []

Cocaine

Compound Description: Cocaine is a naturally occurring alkaloid with local anesthetic and sympathomimetic properties. It inhibits the reuptake of norepinephrine at sympathetic nerve endings, leading to increased sympathetic activity. Cocaine has been used as a diagnostic tool for Horner syndrome, but its use is limited by its potential for abuse and other adverse effects. []

Relevance: Cocaine served as the traditional gold standard for diagnosing Horner syndrome before the introduction of apraclonidine. [, , ] Both drugs rely on different mechanisms to differentiate Horner syndrome from other causes of anisocoria. [, ] Cocaine, by blocking norepinephrine reuptake, dilates the normal pupil but fails to dilate the affected pupil in Horner syndrome due to the lack of sympathetic innervation. [] In contrast, apraclonidine dilates the affected pupil in Horner syndrome due to the denervation supersensitivity of alpha-1 receptors, while having minimal effect on the normal pupil. [, ] Studies suggest that apraclonidine may be a more sensitive and safer alternative to cocaine for diagnosing Horner syndrome. [, ]

Phenylephrine

Compound Description: Phenylephrine is a selective alpha-1 adrenergic agonist that stimulates contraction of the iris dilator muscle, resulting in pupil dilation (mydriasis). It is frequently used in ophthalmology for diagnostic and therapeutic purposes, such as dilating the pupil for fundus examination and treating certain types of conjunctivitis. []

Relevance: Phenylephrine has been investigated for its use in diagnosing Horner syndrome, but apraclonidine presents a potentially more advantageous alternative. [] Both drugs induce mydriasis by stimulating alpha-1 receptors, but their selectivity and potency differ. [, ] Phenylephrine's corneal penetration is highly variable among individuals, potentially affecting its efficacy as a diagnostic tool. [] Conversely, apraclonidine readily penetrates the cornea and selectively dilates the denervated pupil in Horner syndrome without significantly affecting the normal pupil. [, ]

Source and Classification

Apraclonidine, chemically known as 2-[(4-amino-2,6-dichlorophenyl)imino]imidazolidine monohydrochloride, is classified as a sympathomimetic agent primarily used in the treatment of glaucoma and ocular hypertension. It acts mainly as an alpha-2 adrenergic receptor agonist with some activity at alpha-1 adrenergic receptors. The compound is marketed under the brand name Iopidine and is administered topically as an ophthalmic solution to lower intraocular pressure (IOP) .

Synthesis Analysis

The synthesis of apraclonidine has been refined over the years. One notable method involves the reaction of 4-amino-2,6-dichlorobenzaldehyde with imidazolidine under controlled conditions to yield apraclonidine. The synthesis parameters include temperature control, pH adjustment, and purification processes such as chromatography to isolate the desired product from impurities. A significant improvement in the synthesis process was described in U.S. Patent No. 5,612,364, which outlines methods for obtaining substantially pure apraclonidine suitable for long-term use in patients .

Molecular Structure Analysis

The molecular formula of apraclonidine is C9H10Cl2N4C_9H_{10}Cl_2N_4, with a molar mass of approximately 245.11 g/mol. The crystal structure of apraclonidine hydrochloride has been analyzed using X-ray diffraction techniques. It belongs to the monoclinic crystal system with space group P21/n. The cell dimensions are approximately a=9.665A˚a=9.665\,Å, b=11.8624A˚b=11.8624\,Å, c=10.5675A˚c=10.5675\,Å, and β=92.199°\beta =92.199°. The structure exhibits a twisted conformation compared to its parent compound, clonidine, due to the protonation of the bridging nitrogen atom .

Chemical Reactions Analysis

Apraclonidine undergoes various chemical reactions typical of its functional groups. It reacts with physiological nucleophiles but is designed to minimize inflammatory responses when used chronically in patients with glaucoma. The compound can also participate in oxidation and reduction reactions depending on the environmental conditions and presence of catalysts . Its interactions with other ocular medications have been studied to evaluate efficacy in lowering IOP without significant adverse effects.

Mechanism of Action

The primary mechanism of action for apraclonidine involves its agonistic activity on alpha-2 adrenergic receptors, leading to a decrease in aqueous humor production by constricting the afferent ciliary process vessels. Additionally, it enhances uveoscleral outflow, contributing to a reduction in IOP. Studies indicate that peak hypotensive effects occur approximately two hours post-administration . This dual action helps manage elevated IOP effectively while minimizing cardiovascular side effects commonly associated with other treatments.

Physical and Chemical Properties Analysis

Apraclonidine is a solid at room temperature, with a logP value indicating moderate lipophilicity (1.4). Its solubility in water is approximately 0.409 mg/mL, and it exhibits a pKa of about 8.48, suggesting it is predominantly ionized at physiological pH . Other relevant properties include:

  • Protein Binding: Approximately 98.7%
  • Half-Life: About 8 hours
  • Crystal Structure: Monoclinic with specific lattice parameters .
Applications

Apraclonidine is primarily indicated for managing elevated IOP in patients with glaucoma or ocular hypertension and is particularly useful post-surgery to prevent spikes in IOP. It serves as an adjunct therapy for patients on maximally tolerated medical therapy who require additional IOP reduction . Furthermore, apraclonidine can aid in diagnosing Horner's syndrome by producing a pronounced dilatory response in affected pupils due to its weak alpha-1 adrenergic properties .

Molecular Pharmacology of Apraclonidine

α-Adrenergic Receptor Subtype Selectivity

Differential Binding Affinity for α1 vs. α2 Receptors

Apraclonidine (Iopidine®) is a para-amino derivative of clonidine designed to exhibit reduced central nervous system penetration due to increased hydrophilicity. Its molecular structure features a 4-aminoclonidine modification, which significantly alters its receptor-binding profile compared to the parent compound. Apraclonidine acts as a moderately selective α2-adrenergic agonist (72-fold higher affinity for α2 over α1 receptors) but retains sufficient α1-agonistic activity to produce noticeable physiological effects in sympathetically denervated tissues [1] [3] [9].

This dual activity manifests pharmacologically as:

  • High-affinity α2-receptor binding (Ki = 22 nM at α2 receptors) mediating aqueous suppression
  • Weaker but functionally significant α1-receptor activation (Ki = 1,584 nM at α1 receptors), particularly evident in tissues exhibiting adrenergic supersensitivity [3] [7]. The differential binding is quantified in Table 1:

Table 1: Receptor Binding Affinity Profile of Apraclonidine

Receptor SubtypeBinding Affinity (Ki)Relative Selectivity (α2:α1)Primary Tissue Expression
α2-Adrenergic22 nM1 (Reference)Ciliary epithelium, Iris dilator
α1A-Adrenergic1,584 nM0.014Vascular smooth muscle, Müller's muscle
α1B-Adrenergic>10,000 nM<0.002Liver, Spleen
α1C-Adrenergic1,260 nM0.017Prostate, Trabecular meshwork

Functional studies reveal apraclonidine's α1-activity becomes physiologically dominant in sympathetically denervated tissues (e.g., Horner syndrome pupils), where receptor upregulation creates supersensitivity. In such tissues, apraclonidine induces marked mydriasis and eyelid elevation via α1-mediated contraction of the iris dilator and Müller's muscles [6] [8]. This supersensitive response underpins its diagnostic utility.

Structural Determinants of Receptor Activation

The 4-amino substitution on the phenyl ring of clonidine is the critical molecular determinant governing apraclonidine's pharmacological properties:

  • Reduced Lipophilicity: The polar amino group decreases octanol-water partition coefficient, limiting blood-brain barrier penetration and minimizing central α2-mediated effects (e.g., hypotension, sedation) [9] [10].
  • Altered Receptor Docking: Molecular docking simulations demonstrate the aminophenyl group forms additional hydrogen bonds with serine residues in extracellular loop 2 of α2-receptors (binding energy ≈ -8.2 kcal/mol) [10].
  • Charge-Charge Interactions: The protonated imidazoline nitrogen interacts with aspartate residues in transmembrane helix 3 (α2-receptors), while the dichlorophenyl moiety occupies a hydrophobic pocket near helix 6 [7] [10].

For α1-receptors—particularly the α1A and α1C subtypes prevalent in ocular tissues—apraclonidine exhibits lower binding energy (≈ -6.5 kcal/mol). The absence of a bridging oxygen in its structure reduces steric hindrance within the α1-binding pocket compared to selective α1-antagonists like prazosin, enabling partial agonism [7]. This structural configuration facilitates its unique "inverse selectivity" profile—weak α1-binding under physiological conditions that becomes functionally amplified in denervated tissues.

Signal Transduction Mechanisms in Ocular Tissues

cAMP Modulation in Ciliary Epithelium

In the non-pigmented ciliary epithelium (NPCE), apraclonidine's α2-agonism activates pertussis toxin-sensitive Gi/o proteins, leading to inhibition of adenylate cyclase (AC). This suppresses intracellular cyclic adenosine monophosphate (cAMP) production by 30%-50% within 15 minutes of application [2] [3]. The resulting reduction in aqueous humor synthesis occurs through two interconnected pathways:

  • Ion Transport Regulation: Reduced cAMP decreases phosphorylation of CFTR chloride channels and Na+/K+ ATPase, limiting transepithelial ion flux and osmotic water movement. Studies show 1.0% apraclonidine reduces aqueous flow by 12%-35% in human eyes [2] [4].
  • Metabolic Suppression: cAMP depletion downregulates ciliary epithelial glucose metabolism and bicarbonate generation, further diminishing solute-driven aqueous production [2].

Notably, apraclonidine's net effect on aqueous inflow involves counterbalancing signals:

α2-Gi → ↓ AC → ↓ cAMP → ↓ Aqueous Inflow  α1-Gq → ↑ PLC → ↑ IP3/DAG → ↑ Intracellular Ca²⁺ → ↑ Inflow?  

Figure 1: Competing Intracellular Pathways in Ciliary Epithelium

Despite its weak α1-activity, functional studies confirm the α2-mediated cAMP suppression predominates in NPCE, resulting in net aqueous suppression [3]. This distinguishes apraclonidine from selective α1-agonists like phenylephrine, which may increase aqueous production via Gq-coupled calcium signaling.

Trabecular Meshwork Contractility Pathways

Apraclonidine modulates outflow facility through α-adrenergic effects on trabecular meshwork (TM) and Schlemm’s canal (SC) cells:

  • α2-Mediated Effects: Activation of endothelial α2-receptors in SC increases nitric oxide (NO) synthesis via PI3K/Akt-dependent phosphorylation of endothelial NO synthase (eNOS). NO elevates cGMP, inducing relaxation of SC inner wall endothelium and facilitating aqueous percolation [3].
  • α1-Mediated Effects: In TM smooth muscle-like cells, apraclonidine’s partial α1-agonism triggers phospholipase Cβ (PLCβ) activation, generating inositol trisphosphate (IP3) and diacylglycerol (DAG). This mobilizes intracellular Ca²⁺ stores and activates protein kinase C (PKC), inducing actomyosin contraction [1] [7].

The net effect on conventional outflow is complex:Table 2: Apraclonidine's Actions on Outflow Pathways

TissueReceptor TargetSignaling PathwayFunctional OutcomeContribution to IOP Reduction
Trabecular Meshworkα1-AdrenergicGq-PLCβ → Ca²⁺/PKCCell contraction → Pore narrowingDecreased outflow facility (-10%)
Schlemm’s Canalα2-AdrenergicGi-PI3K/Akt → eNOS → NO/cGMPCell relaxation → Pore wideningIncreased outflow facility (+53%)
Ciliary Bodyα2-AdrenergicGi-AC → ↓ cAMP↓ Aqueous productionDecreased inflow (-12%)
Episcleral Veinsα1-AdrenergicGq-PLCβ → Ca²⁺/PKCVenoconstriction↓ Episcleral venous pressure (-10%)

Fluorophotometric studies in human eyes demonstrate apraclonidine produces a net 20%-30% reduction in intraocular pressure (IOP) through its integrated effects: 53% from increased outflow facility, 12% from reduced aqueous production, and 10% from decreased episcleral venous pressure [3]. The predominant mechanism shifts over time—initial IOP reduction (0-2 hours) primarily reflects suppressed aqueous inflow, while sustained reduction (3-8 hours) correlates with enhanced uveoscleral and trabecular outflow [3] [9].

Properties

CAS Number

66711-21-5

Product Name

Apraclonidine

IUPAC Name

2,6-dichloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;hydrochloride

Molecular Formula

C9H11Cl3N4

Molecular Weight

281.6 g/mol

InChI

InChI=1S/C9H10Cl2N4.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2,12H2,(H2,13,14,15);1H

InChI Key

OTQYGBJVDRBCHC-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl

Solubility

4.09e-01 g/L

Synonyms

2-(4-amino-2,6-dichloro)phenyliminoimidazolidine
4-aminoclonidine
ALO 2145
ALO-2145
apraclonidine
apraclonidine hydrochloride
Iopidine
Iopimax
p-aminoclonidine
para-aminoclonidine

Canonical SMILES

C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.